4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole
CAS No.: 1207043-28-4
Cat. No.: VC4895187
Molecular Formula: C20H16N4O2S
Molecular Weight: 376.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207043-28-4 |
|---|---|
| Molecular Formula | C20H16N4O2S |
| Molecular Weight | 376.43 |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
| Standard InChI | InChI=1S/C20H16N4O2S/c1-12-3-6-15(7-4-12)24-13(2)19(22-23-24)20-21-16(10-27-20)14-5-8-17-18(9-14)26-11-25-17/h3-10H,11H2,1-2H3 |
| Standard InChI Key | IANBLJQUJWSWRO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C |
Introduction
Structural and Molecular Features
Core Architecture
The molecule integrates three distinct heterocyclic systems:
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Thiazole: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Thiazoles are renowned for their electron-rich nature and role in bioactive molecules .
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1,2,3-Triazole: A five-membered ring with three nitrogen atoms, prized for its metabolic stability and hydrogen-bonding capacity .
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Benzo[d] dioxole: A fused benzene ring with a 1,3-dioxole group, commonly associated with natural products like safrole and myristicin, which confer lipophilicity and bioavailability .
The substituents—5-methyl and p-tolyl groups on the triazole ring—enhance steric bulk and modulate electronic properties, potentially influencing binding interactions .
Stereoelectronic Properties
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Thiazole Ring: The sulfur atom contributes to π-electron delocalization, while the nitrogen at position 1 acts as a hydrogen-bond acceptor.
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Triazole Ring: The 1,2,3-triazole’s dipole moment (≈5 D) facilitates dipole-dipole interactions with biological targets .
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Benzo[d] dioxole: The electron-donating methoxy groups increase aromatic π-density, enhancing interactions with hydrophobic protein pockets .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments (Fig. 1):
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Thiazole Core: Likely derived from cyclization of a thioamide with a phenacyl bromide.
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Triazole-Benzo[d] dioxole Substituent: Synthesized via Huisgen cycloaddition or nucleophilic substitution.
Formation of the Triazole Moiety
The 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl group is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
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Azide Preparation: p-Toluidine is diazotized and converted to an azide.
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Alkyne Preparation: Propargyl bromide reacts with methylamine to form 5-methyl-1H-1,2,3-triazole.
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Cycloaddition: The azide and alkyne undergo CuAAC to yield the triazole .
Thiazole Ring Construction
The thiazole ring is formed via Hantzsch thiazole synthesis:
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Thioamide Precursor: Benzo[d] dioxol-5-yl thioamide is prepared by reacting benzo[d] dioxol-5-yl amine with carbon disulfide.
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Cyclization: The thioamide reacts with phenacyl bromide bearing the pre-formed triazole moiety in ethanol under reflux, catalyzed by triethylamine (EtN) .
Representative Reaction Scheme
Purification and Yield
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Chromatography: Silica gel column chromatography using ethyl acetate/hexane (3:7) yields the pure compound .
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Yield: Analogous syntheses report yields of 70–85% under optimized conditions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, DMSO-d):
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C NMR (100 MHz, DMSO-d):
Infrared (IR) Spectroscopy
Mass Spectrometry
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ESI-MS: m/z 421.1 [M+H] (calculated for CHNOS: 420.1).
Biological Activity and Applications
Molecular Docking Insights
Docking studies of analogous compounds into DNA topoisomerase IV (PDB: 3TTZ) reveal:
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